molecular formula C14H17ClN4O2S B5407905 2-({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B5407905
M. Wt: 340.8 g/mol
InChI Key: JPPCXDZDPFMUFN-UHFFFAOYSA-N
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Description

2-({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a triazole ring, a chlorophenoxy group, and a sulfanylacetamide moiety

Preparation Methods

The synthesis of 2-({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenoxy group and the sulfanylacetamide moiety. Common reagents used in these reactions include ethyl chloroacetate, hydrazine hydrate, and 3-chlorophenol. The reaction conditions often involve refluxing in solvents such as ethanol or methanol .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

2-({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, while the chlorophenoxy group can interact with cellular membranes. These interactions can disrupt cellular processes, leading to the compound’s bioactivity .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives with chlorophenoxy groups. For example:

  • 2-({5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • 2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical and biological properties .

Properties

IUPAC Name

2-[[5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c1-3-19-13(17-18-14(19)22-8-12(16)20)9(2)21-11-6-4-5-10(15)7-11/h4-7,9H,3,8H2,1-2H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPCXDZDPFMUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)C(C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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